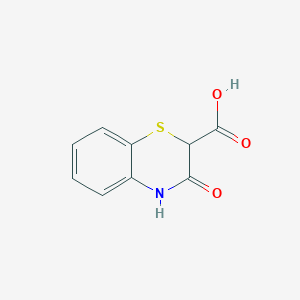
2-Decylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylphenol;phosphorous acid is a compound that combines the properties of both 2-Decylphenol and phosphorous acid 2-Decylphenol is an organic compound with a phenolic structure, while phosphorous acid is an inorganic compound known for its reducing properties and use in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted phenolic compounds with various functional groups.
Applications De Recherche Scientifique
2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler phenolic compound with similar chemical properties.
Phosphoric Acid: An inorganic acid with similar oxidation states but different chemical behavior.
Bisphosphonates: Compounds with similar phosphorous-containing functional groups used in medicine.
Uniqueness
2-Decylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
65744-49-2 |
|---|---|
Formule moléculaire |
C48H81O6P |
Poids moléculaire |
785.1 g/mol |
Nom IUPAC |
2-decylphenol;phosphorous acid |
InChI |
InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H |
Clé InChI |
RRSCDOHDQDNTSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



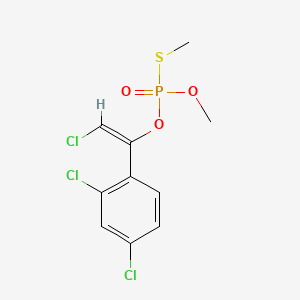
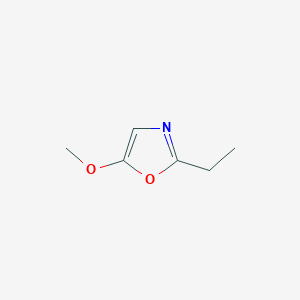

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
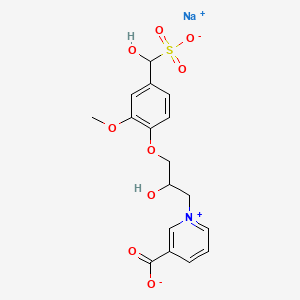
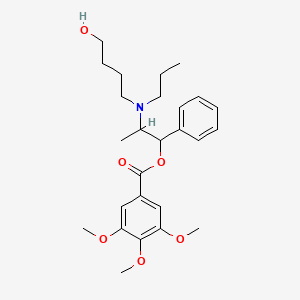
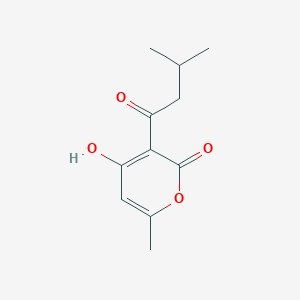

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
